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Executive Summary

G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNRL1), has
emerged as a critical signaling hub in the pathophysiology of diabetic complications. Under
hyperglycemic and hypoxic conditions characteristic of diabetes, extracellular succinate levels
rise, leading to the activation of GPR91. This initiates a cascade of downstream signaling
events that contribute to the pathogenesis of diabetic nephropathy, retinopathy, and potentially
cardiomyopathy and neuropathy. This technical guide provides an in-depth overview of the role
of GPR91 in these complications, presenting key quantitative data, detailed experimental
protocols, and visualizations of the underlying signaling pathways to support further research
and drug development in this area.

The Succinate-GPR91 Axis in Diabetes

Under normal physiological conditions, succinate is an intermediate of the mitochondrial
tricarboxylic acid (TCA) cycle. However, in the context of diabetes, metabolic dysregulation
leads to the accumulation and release of succinate into the extracellular space.[1] This
extracellular succinate acts as a signaling molecule by binding to and activating GPR91, a G
protein-coupled receptor.[2] This activation triggers various downstream pathways that are
implicated in the progression of diabetic microvascular complications.
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GPR91 in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease.[3] A key pathological
feature is the overactivation of the renin-angiotensin system (RAS).[3] The succinate-GPR91
axis has been identified as a direct link between high glucose levels and renin release.[4] In the
diabetic kidney, elevated glucose leads to increased succinate production, which then activates
GPR91 on juxtaglomerular apparatus cells, stimulating renin and prorenin release.

Quantitative Data: GPR91 in Diabetic Nephropathy
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Signaling Pathway in Diabetic Nephropathy
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Caption: GPR91 signaling in diabetic nephropathy.
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GPR91 in Diabetic Retinopathy

In diabetic retinopathy, retinal hypoxia and ischemia lead to increased succinate levels in the
vitreous humor. GPR91 is predominantly expressed in retinal ganglion cells. Its activation by
succinate triggers pro-angiogenic signaling, primarily through the upregulation of Vascular
Endothelial Growth Factor (VEGF), a key driver of the pathological neovascularization
characteristic of proliferative diabetic retinopathy.
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Signaling Pathway in Diabetic Retinopathy

© 2025 BenchChem. All rights reserved.

6/13

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing
>| Succinate l

A ctivates

GPRY1
(SUCNR1)

Adtivates Activates
Y \
ERK1/2 INK Fallielagiel
Angiogenesis
1 Expression t Expression

COX-2

t Production

1 VEGF Release

Click to download full resolution via product page

Caption: GPR91 signaling in diabetic retinopathy.
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GPR91 in Diabetic Cardiomyopathy and Neuropathy

The role of GPR91 in diabetic cardiomyopathy and neuropathy is an emerging area of
research. In the context of cardiac hypertrophy, succinate has been shown to induce
cardiomyocyte hypertrophy through GPR91 activation. Given that diabetes is a major risk factor
for heart failure, targeting this pathway could be a novel therapeutic strategy. For diabetic
neuropathy, while GPR91 has been implicated in the pathogenesis, the detailed mechanisms
and quantitative data are still being elucidated.
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Experimental Protocols
GPR91 Silencing using shRNA Lentiviral Particles

This protocol is adapted for the transduction of retinal ganglion cells (RGC-5) as described in
studies investigating diabetic retinopathy.

Workflow:
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Caption: Workflow for GPR91 shRNA knockdown.
Detailed Steps:

e Cell Plating (Day 1): Plate RGC-5 cells in a 12-well plate at a density that will result in
approximately 50% confluency on the day of infection. Incubate overnight.

« Transduction (Day 2):

[¢]

Prepare complete medium containing Polybrene at a final concentration of 5 pg/mil.

o Remove the old medium from the cells and replace it with the Polybrene-containing
medium.

o Thaw the GPR91-targeting and control ShRNA lentiviral particles at room temperature.

o Add the desired amount of viral particles to the cells. It is recommended to test a range of
multiplicities of infection (MOI).

o Gently swirl the plate and incubate overnight.

¢ Medium Change (Day 3): Remove the medium containing the viral particles and Polybrene
and replace it with fresh complete medium.

o Selection of Stable Clones (Day 4 onwards):

o After 24-48 hours, split the cells at a 1:3 to 1:5 ratio into a new plate containing complete
medium with puromycin for selection. The optimal puromycin concentration should be
determined by a titration curve for RGC-5 cells (typically 2-10 pg/ml).

o Replace the selection medium every 3-4 days until resistant colonies are formed.
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o Isolate and expand individual clones.

Verification of Knockdown: Confirm the reduction in GPR91 expression in the stable clones
using RT-gPCR and Western blotting.

Western Blot for Phosphorylated ERK1/2

This protocol is a general guideline for detecting the activation of the MAPK pathway
downstream of GPR91.

Detailed Steps:

Cell Lysis: After stimulation (e.g., with succinate), wash cells with ice-cold PBS and lyse them
in a solubilizing buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

SDS-PAGE: Load equal amounts of protein (25-50 pg) onto an SDS-polyacrylamide gel and
separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room
temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an
HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of
the p-ERK1/2 antibodies and re-probed with an antibody for total ERK1/2.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Calcium Flux Assay

This protocol measures changes in intracellular calcium upon GPR91 activation, which is
typically coupled to Gg proteins.

Detailed Steps:
o Cell Preparation: Plate cells expressing GPR91 in a 96-well plate.
e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or
Fura-2 AM) and Pluronic F-127 to aid in dye solubilization.

o Remove the culture medium and add the dye loading solution to the cells.
o Incubate for 30-60 minutes at 37°C in the dark.

e Assay:

o

Place the plate in a fluorescence plate reader equipped with injectors.

[¢]

Record a baseline fluorescence reading.

[¢]

Inject the agonist (succinate) and immediately begin kinetic reading of the fluorescence
signal. An increase in fluorescence indicates a rise in intracellular calcium.

o

Positive controls (e.g., ionomycin) and negative controls (e.g., vehicle) should be included.

Therapeutic Implications and Future Directions

The central role of the succinate-GPR91 axis in driving key pathological processes in diabetic
complications makes it an attractive therapeutic target. The development of GPR91 antagonists
could offer a novel approach to:

» Diabetic Nephropathy: Reduce renin release and subsequent RAS activation, thereby
mitigating hypertension and renal damage.

» Diabetic Retinopathy: Inhibit VEGF upregulation and pathological neovascularization.
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» Diabetic Cardiomyopathy: Prevent or reverse cardiac hypertrophy.

Further research is needed to fully elucidate the role of GPR91 in diabetic neuropathy and to
develop specific and potent GPR91 antagonists with favorable pharmacokinetic profiles for
clinical use. The data and protocols presented in this guide provide a foundation for advancing
these research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10771200?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

